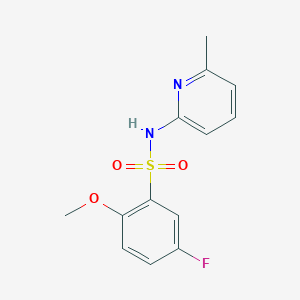
4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPIP is a sulfonamide derivative that has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has been extensively studied for its anti-inflammatory and antioxidant properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and to reduce oxidative stress in various animal models. This compound has also shown potential as an anticancer agent, as it has been found to inhibit the growth of several cancer cell lines, including breast, lung, and liver cancer cells.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and oxidative stress. This compound has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation, and to activate the Nrf2 pathway, which is a master regulator of antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the reduction of oxidative stress, and the inhibition of cancer cell growth. This compound has also been found to have neuroprotective effects, as it has been shown to reduce brain damage in animal models of ischemic stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has some limitations, including its relatively low potency and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for the research on 4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether. One direction is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its therapeutic potential. Another direction is the investigation of its potential as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential of this compound as a therapeutic agent for other inflammatory and oxidative stress-related diseases, such as diabetes and cardiovascular disease, should be explored.
Synthesis Methods
The synthesis of 4-Bromo-5-methyl-2-(1-piperidinylsulfonyl)phenyl methyl ether involves the reaction of 4-bromo-5-methyl-2-nitrophenol with piperidine and sodium sulfite, followed by the reduction of the resulting nitro compound using palladium on carbon and hydrogen gas. The final product is obtained by the reaction of the resulting amine with methyl iodide.
properties
Molecular Formula |
C13H18BrNO3S |
|---|---|
Molecular Weight |
348.26 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18BrNO3S/c1-10-8-12(18-2)13(9-11(10)14)19(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
InChI Key |
UKOSKDUIVLRVMK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCCCC2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B288090.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B288091.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288096.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288100.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B288120.png)
![2-benzyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288121.png)
![2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288123.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)

![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
![Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)